Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate
Description
Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate is a sulfonamide derivative featuring a benzoate ester core substituted with a 2-ethoxy-4-methyl-5-isopropylbenzenesulfonamido group. The presence of ethoxy, methyl, and isopropyl substituents likely enhances lipophilicity and steric bulk, influencing solubility and reactivity compared to simpler sulfonamides or benzoate esters.
Properties
Molecular Formula |
C21H27NO5S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 4-[(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C21H27NO5S/c1-6-26-19-12-15(5)18(14(3)4)13-20(19)28(24,25)22-17-10-8-16(9-11-17)21(23)27-7-2/h8-14,22H,6-7H2,1-5H3 |
InChI Key |
KKKUYAZMXMISSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of ethyl benzoate to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group.
Alkylation: The alkylation of the aromatic ring to introduce the ethoxy, methyl, and propan-2-yl groups.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents for reduction, and alkylating agents for alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
- Sulfonamide vs. Amine Substituents: Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate differs from compounds like ethyl 4-(dimethylamino) benzoate () in its sulfonamido group versus a dimethylamino group. Sulfonamides are less basic than amines, which reduces their nucleophilicity but improves thermal stability. This structural distinction may explain the higher reactivity of ethyl 4-(dimethylamino) benzoate in resin polymerization systems .
- Ester Group Variations: The benzoate ester moiety is shared with ethyl 4-(dimethylamino) benzoate, but the additional sulfonamido-aromatic system in the target compound increases molecular weight (MW) and likely reduces solubility in polar solvents compared to simpler esters.
Data Table: Key Properties of this compound and Analogs
Research Findings and Trends
- Reactivity Trends: Ethyl 4-(dimethylamino) benzoate outperforms other amine co-initiators in resin systems due to its electron-rich aromatic amine, which facilitates faster radical generation . In contrast, the target compound’s sulfonamido group may slow polymerization kinetics.
- Physical Properties : Bulkier substituents (e.g., isopropyl) in the target compound likely reduce solubility but improve thermal stability, a trade-off critical for pharmaceutical formulation.
- Synthesis Optimization : Reactions in acetic acid or dioxane (as in ) yield high-purity sulfonamides, suggesting similar protocols could be adapted for the target compound .
Biological Activity
Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate is a complex organic compound with potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 445.67 g/mol. It features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonamide : The reaction of benzenesulfonyl chloride with an amine derivative.
- Esterification : The formation of the ethyl ester from the corresponding acid.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar sulfonamide derivatives. For instance, compounds with structural similarities have shown significant activity against various bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Candida albicans | Moderate |
| Pseudomonas aeruginosa | Low |
Anticancer Activity
Research indicates that sulfonamide derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related compound demonstrated cytotoxic effects on FaDu hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Targeting specific enzymes related to microbial resistance or cancer proliferation.
- Modulation of Signaling Pathways : Interacting with cellular receptors that regulate growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of sulfonamide derivatives, including variations of this compound, which were screened for antibacterial activity against common pathogens. Results indicated promising activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that compounds similar to this compound could inhibit the proliferation of cancer cell lines, highlighting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
